1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylpyrimidinyl group, and a pyrrolidine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the key intermediatesThe final step involves the formation of the pyrrolidine carboxamide moiety under controlled conditions, such as specific temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes the optimization of reaction parameters, such as solvent choice, catalyst concentration, and reaction time, to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide: Shares the acetylamino group but differs in the thiazolyl structure.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains the dimethylpyrimidinyl group but has a different core structure.
Uniqueness
1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N5O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-acetamidophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-11-8-12(2)21-19(20-11)23-18(27)14-9-17(26)24(10-14)16-6-4-15(5-7-16)22-13(3)25/h4-8,14H,9-10H2,1-3H3,(H,22,25)(H,20,21,23,27) |
InChI Key |
ZBWLGJWIWHBYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
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